N-(4-(pyridin-2-yl)thiazol-2-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide
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Overview
Description
N-(4-(pyridin-2-yl)thiazol-2-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds It features multiple nitrogen-containing rings, which are often associated with significant biological activity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(pyridin-2-yl)thiazol-2-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: Starting with a pyridine derivative, the thiazole ring is formed through a cyclization reaction involving a thiourea derivative.
Formation of the Pyridazine Ring: The pyridazine ring is synthesized via a condensation reaction between a hydrazine derivative and a dicarbonyl compound.
Coupling Reactions: The thiazole and pyridazine rings are then coupled using a suitable coupling reagent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Introduction of the Triazole Ring: The triazole ring is introduced through a cycloaddition reaction, often using azide and alkyne precursors.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(4-(pyridin-2-yl)thiazol-2-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
N-(4-(pyridin-2-yl)thiazol-2-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-(pyridin-2-yl)thiazol-2-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to modulation of biological pathways. For example, it may inhibit enzyme activity or block receptor signaling, resulting in therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-(4-(pyridin-2-yl)thiazol-2-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide analogs: Compounds with similar structures but different substituents.
Other heterocyclic compounds: Such as pyridazines, thiazoles, and triazoles.
Uniqueness
This compound is unique due to its combination of multiple nitrogen-containing rings, which confer distinct chemical and biological properties. This structural complexity allows for diverse interactions with molecular targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-(4-pyridin-2-yl-1,3-thiazol-2-yl)-6-(1,2,4-triazol-1-yl)pyridazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N8OS/c24-14(11-4-5-13(22-21-11)23-9-16-8-18-23)20-15-19-12(7-25-15)10-3-1-2-6-17-10/h1-9H,(H,19,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPYNTLLDQWTINF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CSC(=N2)NC(=O)C3=NN=C(C=C3)N4C=NC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N8OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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